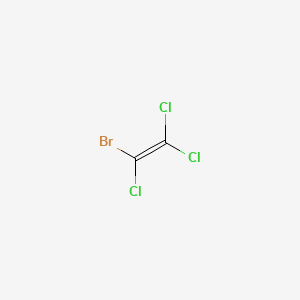
1-Bromo-1,2,2-trichloroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2,2-trichloroethene is a halogenated organic compound with the molecular formula C2HBrCl3 It is a member of the trihaloethene family, which are versatile building blocks in organic synthesis
Preparation Methods
1-Bromo-1,2,2-trichloroethene can be synthesized through several methods. One common synthetic route involves the halogenation of 1,2-dichloroethene. The reaction typically requires the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure selective bromination. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-Bromo-1,2,2-trichloroethene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common reagents for these reactions include bases, acids, and oxidizing or reducing agents. The major products formed from these reactions vary based on the specific reaction conditions.
Scientific Research Applications
1-Bromo-1,2,2-trichloroethene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and other biologically active compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-1,2,2-trichloroethene involves its interaction with molecular targets through halogen bonding and other intermolecular forces. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes .
Comparison with Similar Compounds
1-Bromo-1,2,2-trichloroethene can be compared with other similar compounds such as:
1,1,2-Trichloroethene: A commonly used trihaloethene with similar chemical properties.
1-Bromo-1,1,2-trichloroethane: Another halogenated compound with a different arrangement of halogen atoms.
1,1,1-Tribromo-2,2,2-trichloroethane: A compound with more bromine atoms, leading to different reactivity and applications .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of halogenated organic compounds.
Properties
CAS No. |
2648-53-5 |
|---|---|
Molecular Formula |
C2BrCl3 |
Molecular Weight |
210.28 g/mol |
IUPAC Name |
1-bromo-1,2,2-trichloroethene |
InChI |
InChI=1S/C2BrCl3/c3-1(4)2(5)6 |
InChI Key |
BKNZCUVCWRQARP-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Br)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















